

# A Historical Overview of Tetradecanedioic Acid Research: A Technical Guide

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## Compound of Interest

Compound Name: Tetradecanedioic acid

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## Introduction

**Tetradecanedioic acid** (TDDA), a 14-carbon  $\alpha,\omega$ -dicarboxylic acid, has transitioned from a specialty chemical primarily of interest in polymer science to a molecule of significant focus in metabolic research and drug development. This technical guide provides a comprehensive overview of the historical progression of research into **tetradecanedioic acid**, detailing its synthesis, industrial applications, and evolving role in biology.

## Historical Perspective and Key Milestones

The journey of **tetradecanedioic acid** research is intertwined with the broader history of dicarboxylic acids and polymer chemistry. While long-chain dicarboxylic acids do not typically occur in nature, their synthesis and utility have been subjects of investigation for over a century.

## Early Discovery and Synthesis

The study of dicarboxylic acids as metabolic products dates back to the work of Verkade and his colleagues, who first described the process of  $\omega$ -oxidation in the early 20th century. They observed that administering triglycerides of odd-chain fatty acids to subjects resulted in the urinary excretion of odd-chain dicarboxylic acids, providing the first evidence of this metabolic pathway in vivo[1].

Early chemical syntheses of long-chain dicarboxylic acids were often complex and multi-stepped. One of the established methods involved the condensation of an ester chloride of a shorter dicarboxylic acid with a morpholino-enamine of a cyclic ketone. For instance, the mono-ester acid chloride of suberic acid was used to produce **tetradecanedioic acid**[\[2\]](#). Over the years, various synthetic routes have been developed, including methods starting from 2,2':5',2''-terthiophene, 1,9-decadiene, and 1,10-dibromodecane[\[3\]](#).

More recently, biotechnological production methods have gained prominence as a more sustainable alternative to chemical synthesis. These methods typically utilize microorganisms, such as certain yeasts of the genus *Candida*, which can convert long-chain fatty acids or alkanes into dicarboxylic acids via the  $\omega$ -oxidation pathway[\[4\]](#)[\[5\]](#)[\[6\]](#). Engineered strains of *Candida tropicalis* have been shown to produce high titers of **tetradecanedioic acid**[\[4\]](#).

## Industrial Applications: The Polymer Era

The primary industrial application of **tetradecanedioic acid** and other long-chain dicarboxylic acids has been in the synthesis of polymers. The presence of two carboxylic acid groups allows them to act as monomers in polycondensation reactions to form polyesters and polyamides with unique properties[\[7\]](#)[\[8\]](#).

- **Polyamides:** **Tetradecanedioic acid** is used in the production of specialty nylons, such as nylon 1414. The long hydrocarbon chain of TDDA imparts flexibility, low water absorption, and high thermal stability to the resulting polymer.
- **Polyesters:** It is also a key component in the synthesis of certain polyesters, contributing to the creation of durable materials for various applications[\[9\]](#).
- **Other Applications:** Beyond polymers, **tetradecanedioic acid** and its esters find use in high-performance lubricants, hot-melt adhesives, powder coatings, and as corrosion inhibitors[\[7\]](#)[\[8\]](#).

## The Biological Awakening: A Metabolite and Biomarker

In recent decades, research has increasingly focused on the biological role of **tetradecanedioic acid**. As an endogenous metabolite, it is a product of the  $\omega$ -oxidation of fatty acids, a pathway that becomes more significant when the primary fatty acid metabolism pathway,  $\beta$ -oxidation, is impaired[\[1\]](#).

A significant development in the clinical relevance of **tetradecanedioic acid** is its emergence as a potential biomarker for drug-drug interactions. Specifically, it has been identified as an endogenous substrate for Organic Anion Transporting Polypeptides (OATPs), which are membrane transporters crucial for the uptake of many drugs into the liver. Inhibition of OATPs by one drug can lead to increased plasma concentrations of another co-administered drug, potentially causing toxicity. Monitoring endogenous OATP substrates like **tetradecanedioic acid** can therefore serve as a valuable tool in clinical pharmacology to assess the risk of such interactions[7][10][11].

## Quantitative Data

The physical and chemical properties of **tetradecanedioic acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>26</sub> O <sub>4</sub>	[3][7][12]
Molecular Weight	258.35 g/mol	[3][12]
CAS Number	821-38-5	[3][12]
IUPAC Name	Tetradecanedioic acid	[12]
Synonyms	1,12-Dodecanedicarboxylic acid, Thapsic acid	[12]
Appearance	White crystalline solid/powder	[7]
Melting Point	124-127 °C	[7]
Solubility in Water	0.2 mg/mL	[12]
InChI Key	HQHICYKULIHKCEB-UHFFFAOYSA-N	[12]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to **tetradecanedioic acid** research.

## Chemical Synthesis: A Representative Protocol

The following protocol is based on a method described by Kagan et al. (1983) for the synthesis of **tetradecanedioic acid** from 2,2':5',2''-terthiophene[3]. This serves as an illustrative example of a multi-step chemical synthesis.

### Step 1: Dilithiation of 2,2':5',2''-terthiophene and Reaction with an Electrophile

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,2':5',2''-terthiophene in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution over a period of 1 hour.
- Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional period.
- The resulting dianion is then quenched with an appropriate electrophile to introduce the desired carbon chain extensions. (Note: The original paper should be consulted for the specific electrophile used).

### Step 2: Reductive Desulfurization

- The product from Step 1 is dissolved in an appropriate solvent system (e.g., aqueous ethanol).
- Add Raney nickel to the solution.
- Heat the mixture under reflux for 20 hours.
- After cooling, filter the reaction mixture to remove the Raney nickel.
- Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the **tetradecanedioic acid**.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

- The crude product can be further purified by recrystallization.

## Analytical Method: GC-MS Analysis of Dicarboxylic Acids

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the analysis of dicarboxylic acids in biological and other matrices. The following is a general protocol for the analysis of **tetradecanedioic acid** as its methyl ester derivative.

### 1. Sample Preparation and Extraction:

- To the sample (e.g., plasma, urine, or a polymer hydrolysate), add an appropriate internal standard (e.g., a deuterated analog of a dicarboxylic acid).
- Perform a liquid-liquid extraction to isolate the acidic components. For example, acidify the sample with HCl and extract with an organic solvent like diethyl ether or ethyl acetate.
- Evaporate the organic solvent to dryness under a stream of nitrogen.

### 2. Derivatization to Fatty Acid Methyl Esters (FAMES):

- To the dried extract, add a solution of 1.2% HCl in methanol/toluene.
- Heat the mixture at 100 °C for 1-1.5 hours to convert the carboxylic acids to their corresponding methyl esters.
- After cooling, add water and extract the FAMES with hexane.
- Evaporate the hexane layer to concentrate the FAMES.

### 3. GC-MS Analysis:

- Reconstitute the dried FAMES in a small volume of hexane.
- Inject an aliquot of the sample into the GC-MS system.
- GC Conditions (Example):

- Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-functionalized column).
- Carrier Gas: Helium.
- Oven Program: Start at a low temperature (e.g., 70 °C), then ramp up to a higher temperature (e.g., 240 °C) to elute the FAMES.
- MS Conditions (Example):
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
- Data Analysis: Identify the methyl ester of **tetradecanedioic acid** based on its retention time and mass spectrum, and quantify it relative to the internal standard.

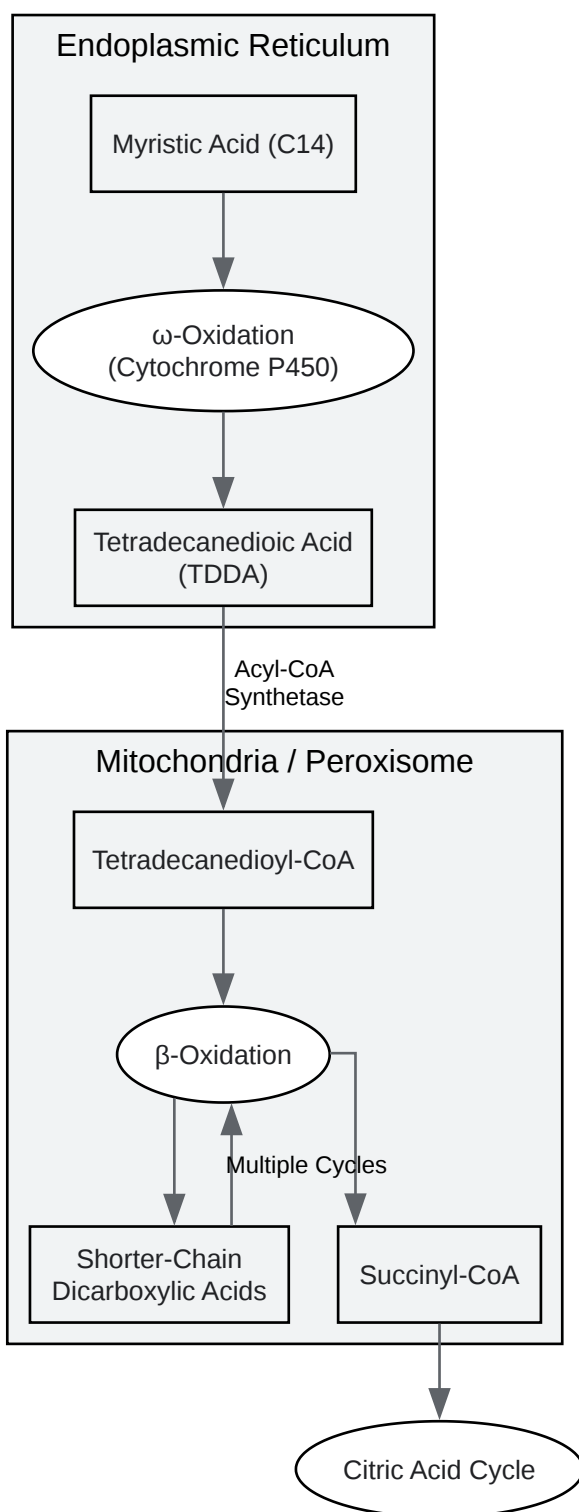
## Signaling Pathways and Biological Roles

**Tetradecanedioic acid**'s biological significance stems from its role in fatty acid metabolism and its interactions with key cellular signaling pathways.

### Metabolic Pathway: $\omega$ -Oxidation and $\beta$ -Oxidation

**Tetradecanedioic acid** is formed through the  $\omega$ -oxidation of 14-carbon fatty acids, such as myristic acid. This pathway, which occurs primarily in the endoplasmic reticulum of the liver and kidneys, serves as an alternative to the main  $\beta$ -oxidation pathway, especially when  $\beta$ -oxidation is impaired[1].

The process begins with the hydroxylation of the terminal methyl group (the  $\omega$ -carbon) of the fatty acid, catalyzed by a cytochrome P450 enzyme. This is followed by two oxidation steps to form the dicarboxylic acid[1]. Once formed, **tetradecanedioic acid** can be activated to its coenzyme A (CoA) ester and subsequently undergo  $\beta$ -oxidation from both ends, yielding shorter-chain dicarboxylic acids and eventually succinyl-CoA, which can enter the citric acid cycle.

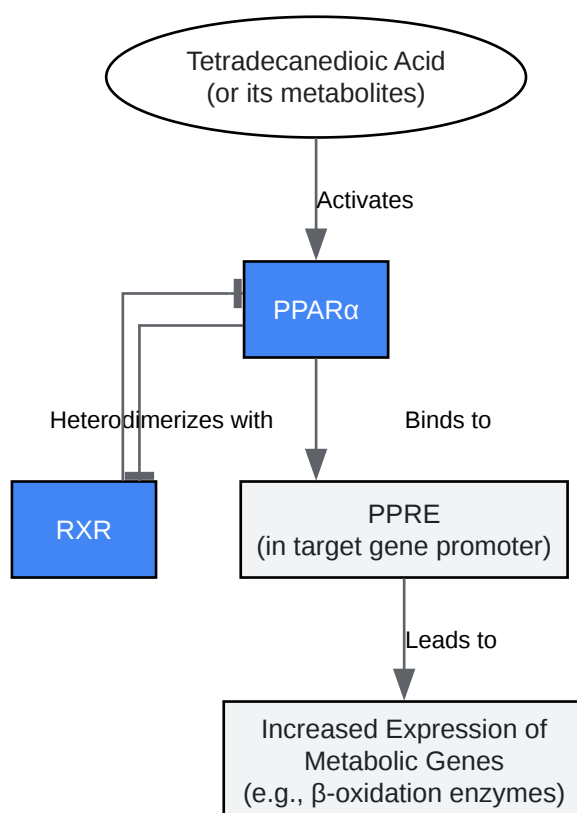


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Metabolic fate of **tetradecanedioic acid** via  $\omega$ - and  $\beta$ -oxidation.

## Interaction with PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs. While direct binding studies of **tetradecanedioic acid** to PPAR isoforms are not extensively documented, as a dicarboxylic fatty acid, it is plausible that it or its metabolites can influence PPAR activity. Activation of PPAR $\alpha$ , in particular, leads to the upregulation of genes involved in fatty acid uptake and oxidation, including the enzymes of the  $\beta$ -oxidation pathway. Therefore, the metabolism of **tetradecanedioic acid** is likely under the regulatory control of PPAR $\alpha$ .



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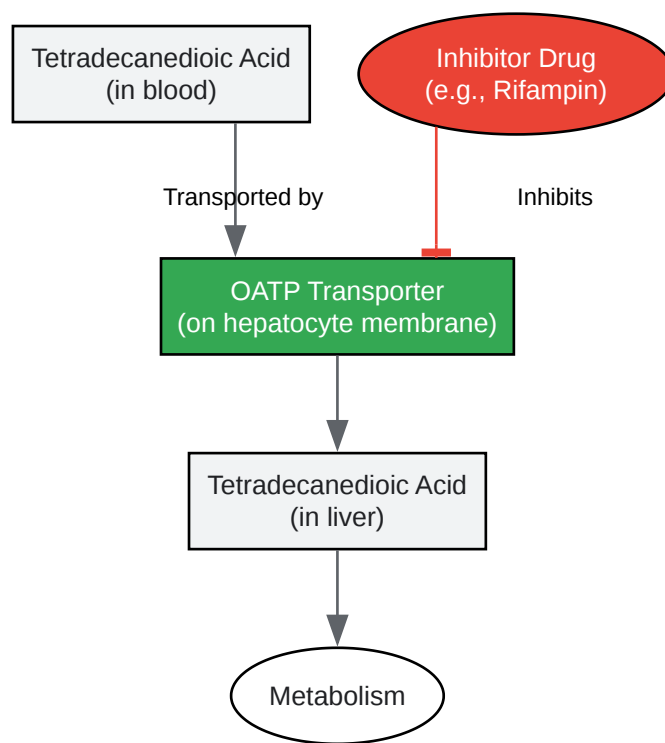
Postulated influence of TDDA on PPAR $\alpha$  signaling pathway.

## Role as an OATP Biomarker

The interaction of **tetradecanedioic acid** with OATP transporters represents a key area of its current research focus, particularly in the context of drug development. This relationship is not



a signaling pathway in the traditional sense but rather a transport-mediated interaction with significant clinical implications.



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Logical relationship of TDDA as an OATP biomarker.

## Conclusion and Future Directions

The research landscape of **tetradecanedioic acid** has evolved significantly from its origins in polymer chemistry to its current standing as a molecule of interest in metabolic and pharmaceutical science. Its journey highlights the interconnectedness of different scientific disciplines and the potential for chemicals, once studied for their material properties, to become important tools in understanding human biology and disease.

Future research is likely to focus on several key areas:

- Refining its role as a clinical biomarker: Further studies are needed to validate **tetradecanedioic acid** as a robust and sensitive biomarker for OATP-mediated drug-drug interactions across diverse patient populations.

- Elucidating its specific signaling roles: Investigating the direct interactions of **tetradecanedioic acid** with nuclear receptors like PPARs and its influence on inflammatory signaling pathways such as NF- $\kappa$ B will provide a deeper understanding of its physiological and pathophysiological functions.
- Therapeutic potential: Given its link to fatty acid metabolism, exploring the therapeutic potential of modulating **tetradecanedioic acid** levels or its metabolic pathways in diseases such as metabolic syndrome or non-alcoholic fatty liver disease may be a fruitful area of investigation.

The continued study of **tetradecanedioic acid** promises to yield further insights into its multifaceted nature, with potential impacts ranging from the development of novel biomaterials to the advancement of personalized medicine.

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